

UV-Vis spectrophotometry for Acid Brown 425 analysis

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Compound of Interest

Compound Name: Acid Brown 425

Cat. No.: B1168376

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An Application Note for the Quantitative Analysis of **Acid Brown 425** using UV-Vis Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 425 is a synthetic azo metal complex dye used extensively in the textile, leather, and paper industries.[1][2][3] Its chemical formula is $C_{20}H_{16}N_4O_7S$, with a molecular weight of 456.43 g/mol.[1][4] As a quality control and research requirement, it is crucial to have a reliable and straightforward method for the quantitative analysis of this dye.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust, rapid, and widely accessible analytical technique for determining the concentration of chromophore-containing compounds in solution.[5] This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For **Acid Brown 425**, which is characterized by strong absorption in the visible region, UV-Vis spectrophotometry serves as a primary approach for determining dye content.[1] The typical wavelength of maximum absorption (λ_{max}) for brown acid dyes falls between 400 and 500 nm.[1]

This application note provides a detailed protocol for the quantitative determination of **Acid Brown 425** in aqueous solutions using UV-Vis spectrophotometry, including the preparation of standards and the generation of a calibration curve.

Principle

The quantitative analysis of **Acid Brown 425** is achieved by measuring its absorbance at its wavelength of maximum absorption (λ_{max}). A calibration curve is first constructed by plotting the absorbance values of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample of **Acid Brown 425** can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve.^{[6][7]}

Key Properties and Data

The essential chemical and spectroscopic properties of **Acid Brown 425** are summarized below.

| Property | Value | Reference |
|--------------------------------------|---|----------------------|
| CAS Number | 119509-49-8 | ^{[1][3][8]} |
| Chemical Class | Azo Metal Complex | ^{[1][3]} |
| Molecular Formula | C ₂₀ H ₁₆ N ₄ O ₇ S | ^{[1][4]} |
| Molecular Weight | 456.43 g/mol | ^{[1][4]} |
| Physical Appearance | Brown Powder | ^{[2][3]} |
| Solubility | Soluble in water | ^{[3][9]} |
| Typical λ_{max} Range | 400 - 500 nm | ^[1] |
| Detection Limits | 2 - 12 $\mu\text{g/mL}$ | ^[1] |

Experimental Protocol

Materials and Reagents

- **Acid Brown 425** powder ($\geq 98\%$ dye content)^{[1][3]}
- Deionized (DI) water or other suitable transparent solvent^{[10][11]}
- Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

- Graduated pipettes or calibrated micropipettes
- Quartz or plastic cuvettes (1 cm path length)
- Analytical balance

Instrument Setup

- Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
- Warm-up: Allow the instrument's lamps to warm up for at least 30-60 minutes before use to ensure a stable output.[\[10\]](#)
- Scan Range: Set the wavelength range to 300-700 nm to identify the λ_{max} .
- Blank: Use the same solvent (e.g., deionized water) that was used to prepare the samples as the blank reference.

Preparation of Stock Solution (e.g., 100 mg/L)

- Accurately weigh 10.0 mg of **Acid Brown 425** powder using an analytical balance.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add approximately 50-70 mL of deionized water to the flask and sonicate or swirl gently until the dye is completely dissolved.
- Once dissolved, dilute the solution to the 100 mL mark with deionized water.
- Invert the flask several times to ensure the solution is homogeneous. This is the 100 mg/L (100 $\mu\text{g/mL}$) stock solution.

Preparation of Standard Solutions

Prepare a series of standard solutions from the stock solution using serial dilutions. The example below creates standards with concentrations of 2, 4, 8, 12, and 16 $\mu\text{g/mL}$ in 10 mL volumetric flasks.

| Target Conc. (µg/mL) | Volume of 100 µg/mL Stock Solution (mL) | Final Volume (mL) |
|----------------------|---|-------------------|
| 2 | 0.2 | 10 |
| 4 | 0.4 | 10 |
| 8 | 0.8 | 10 |
| 12 | 1.2 | 10 |
| 16 | 1.6 | 10 |

Procedure for preparing the 2 µg/mL standard:

- Pipette 0.2 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
- Dilute to the mark with deionized water.
- Cap the flask and invert several times to mix thoroughly.
- Repeat this process for the remaining standard solutions.

Sample Preparation

- If the sample is solid, dissolve a precisely weighed amount in a known volume of deionized water.
- If the sample is a liquid, it may need to be diluted to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
- Filter the final sample solution if any particulate matter is present to avoid light scattering effects.

Measurement Procedure

- Determine λ_{max} :
 - Fill a cuvette with one of the mid-range standard solutions (e.g., 8 µg/mL).

- Place the cuvette in the spectrophotometer.
- Perform a wavelength scan from 700 nm down to 300 nm.
- Identify the wavelength that gives the maximum absorbance (λ_{max}). This λ_{max} will be used for all subsequent measurements.^[7]
- Generate Calibration Curve:
 - Set the spectrophotometer to measure absorbance at the determined λ_{max} .
 - Zero the instrument using a cuvette filled with the blank (deionized water).
 - Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before filling to ensure accuracy.
 - Record the absorbance for each standard.
- Measure Unknown Sample:
 - Measure the absorbance of the prepared unknown sample solution at the same λ_{max} .
 - If the absorbance is higher than the most concentrated standard, dilute the sample further and re-measure.^[7]

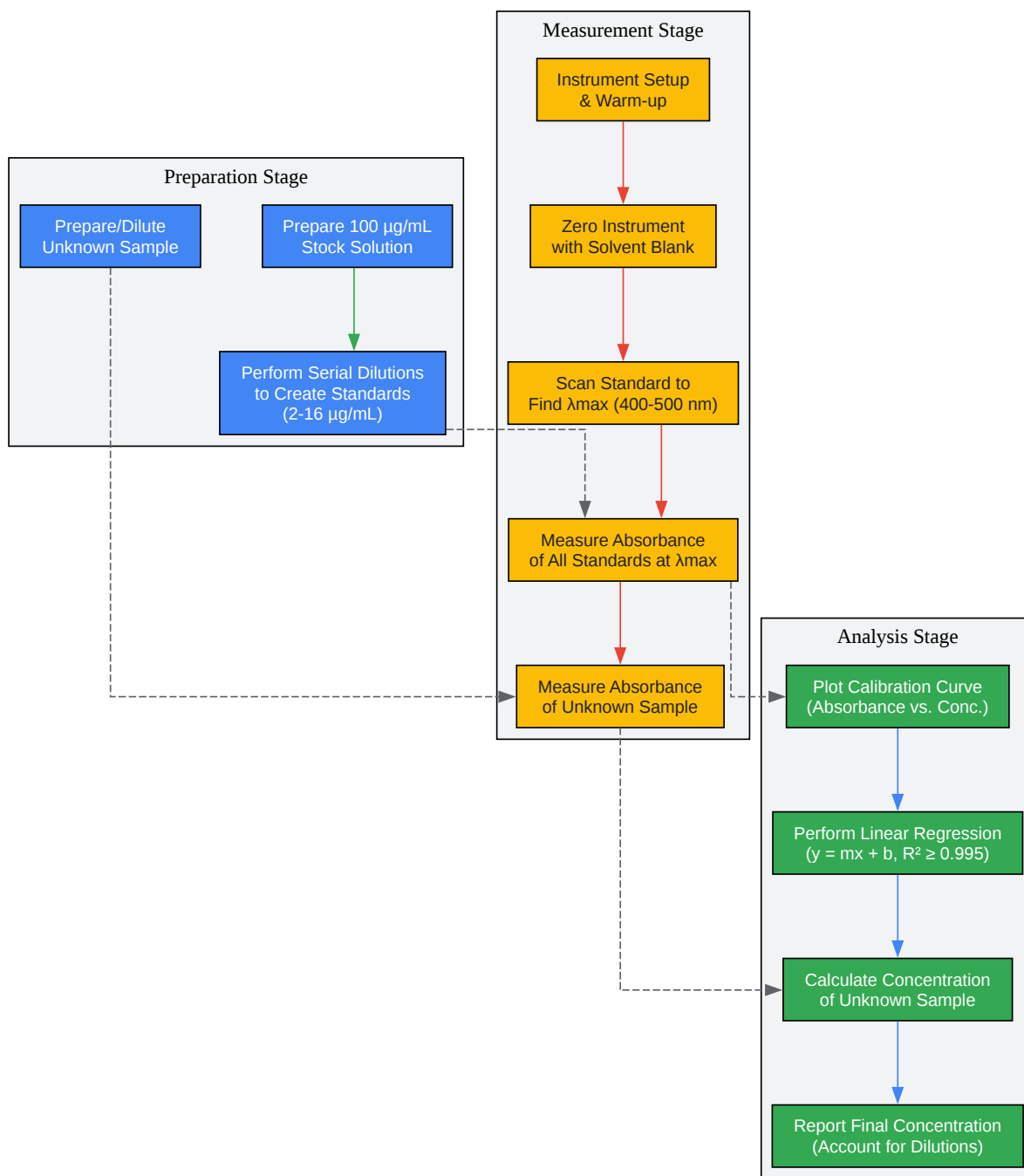
Data Analysis

- Construct the Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
- Perform Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form $y = mx + b$, where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'b' is the y-intercept. A good calibration curve should have a coefficient of determination (R^2) value of ≥ 0.995 .
- Calculate Unknown Concentration: Use the measured absorbance of the unknown sample ('y') and the linear regression equation to calculate its concentration ('x').

Concentration (x) = (Absorbance (y) - b) / m

- Remember to account for any dilution factors used during sample preparation to determine the concentration in the original sample.

Experimental Workflow Diagram



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Caption: Workflow for quantitative analysis of **Acid Brown 425**.

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